3-(Methylamino)-3-phenylpropanamide hydrochloride
Overview
Description
3-(Methylamino)-3-phenylpropanamide hydrochloride, also known as MPHP HCl, is a synthetic stimulant drug that belongs to the cathinone class of compounds. It is a white crystalline powder that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Chemoselective Reactions and Synthesis of Chiral Compounds : The reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide has been explored for the synthesis of hexahydro-4-pyrimidinones and oxazolidines, demonstrating its utility in chemoselective reactions (Hajji et al., 2002).
Physical Properties and Characterization
- Solubility and Metastable Zone Width Determination : Studies on solubility, metastable zone width, and induction period of (R)-3-(methylamino)-1-phenylpropanol hydrochloride (MPH) in ethanol provide insights into its physical properties and potential applications in materials science (Zhu et al., 2011).
Synthesis Methods and Optimization
- Optimized Synthesis of Atomoxetine Hydrochloride : Research on optimizing the synthesis of racemic atomoxetine, an important intermediate for atomoxetine hydrochloride, used 3-methylamino-1-phenylpropanol as a starting material, highlighting its role in pharmaceutical synthesis (Zhang Ya-tong, 2008).
- Green Synthesis of Kojic Acid Derivatives : A novel and environmentally friendly method was developed for synthesizing 3-(3-hydroxy-6-methyl-4-oxo-4 H -pyran-2-yl)-3-phenylpropanamide derivatives, demonstrating the compound's potential in green chemistry (Li et al., 2013).
Antimicrobial and Antifungal Studies
- Evaluation of Antimicrobial and Antifungal Activities : Compounds derived from 3-phenylpropanamide showed significant potential when evaluated for antibacterial and antifungal activities, indicating its relevance in the development of new antimicrobial agents (Fuloria et al., 2009).
Computational and Theoretical Studies
- Computational Peptidology and DFT Studies : Computational studies, including density functional theory, have been used to investigate the chemical reactivity and molecular properties of compounds related to 3-(methylamino)-3-phenylpropanamide, aiding in the understanding of their potential as biologically active molecules (Flores-Holguín et al., 2019).
Material Science Applications
- X-ray Powder Diffraction Data Analysis : X-ray powder diffraction data have been reported for S-2-(methylamino)-2-phenylcyclohexan-1-one hydrochloride, an analogue of 3-(methylamino)-3-phenylpropanamide, which contributes to the understanding of its crystal structure and potential applications in material science (Maixner et al., 2017).
Properties
IUPAC Name |
3-(methylamino)-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-9(7-10(11)13)8-5-3-2-4-6-8;/h2-6,9,12H,7H2,1H3,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGYKVUHEAJLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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